molecular formula C26H38NaO3PS B12934983 Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate

Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B12934983
M. Wt: 484.6 g/mol
InChI Key: DUZAWIYUGRFHRF-UHFFFAOYSA-M
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Description

Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is an organophosphorus compound known for its unique structural properties and reactivity. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its structure includes a biphenyl backbone with di-tert-butylphosphino and sulfonate groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Introduction of the Phosphino Group: The di-tert-butylphosphino group is introduced via a nucleophilic substitution reaction, where a suitable phosphine precursor reacts with the biphenyl intermediate.

    Sulfonation: The final step involves the sulfonation of the biphenyl intermediate to introduce the sulfonate group, typically using a sulfonating agent such as chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The phosphino group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate involves its role as a ligand in catalytic processes. The phosphino group coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The sulfonate group enhances the solubility and stability of the compound in aqueous and polar organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is unique due to its combination of phosphino and sulfonate groups, which provide both high reactivity and solubility. This dual functionality makes it a versatile ligand in various catalytic processes, particularly in aqueous and polar organic media.

Properties

Molecular Formula

C26H38NaO3PS

Molecular Weight

484.6 g/mol

IUPAC Name

sodium;4-(2-ditert-butylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C26H39O3PS.Na/c1-17(2)21-15-19(31(27,28)29)16-22(18(3)4)24(21)20-13-11-12-14-23(20)30(25(5,6)7)26(8,9)10;/h11-18H,1-10H3,(H,27,28,29);/q;+1/p-1

InChI Key

DUZAWIYUGRFHRF-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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